N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound is a carboxamide derivative featuring a 1-methyl-2-oxo-1,2-dihydropyridine core linked to a substituted ethylamine moiety. The ethyl group is substituted with a methoxy group and a 2-methylphenyl ring, conferring distinct electronic and steric properties. The dihydropyridine ring’s conjugation and the amide bridge contribute to planar molecular geometry, which may influence intermolecular interactions (e.g., hydrogen bonding, π-stacking) critical for biological activity or crystallization behavior .
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-7-4-5-8-13(12)15(22-3)11-18-16(20)14-9-6-10-19(2)17(14)21/h4-10,15H,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYSHZWQALCOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=CN(C2=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylacetic acid with methoxyacetyl chloride to form an intermediate, which is then reacted with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid under specific conditions such as the presence of a base like triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like halogenating agents (e.g., bromine) or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit or activate certain enzymes, affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structural Differences : The aryl substituent is a 3-bromo-2-methylphenyl group instead of the 2-methoxy-2-(2-methylphenyl)ethyl chain.
- Key Findings :
- Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, stabilizing crystal packing .
- Near-planar conformation (dihedral angle: 8.38°) due to extended π-conjugation through the amide bridge .
- Bromine’s electronegativity and size may enhance halogen bonding in biological targets compared to methoxy groups.
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structural Differences: Incorporates a sulfonamide-linked tetrahydroquinoline group instead of the methoxyethylphenyl chain.
- The tetrahydroquinoline moiety introduces a bicyclic system, which may enhance binding to hydrophobic enzyme pockets.
Substituent Variations
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structural Differences : Features a biphenyl group with a para-chloro substituent.
- Key Findings :
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
Functional Group Additions
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Structural Differences: Includes a cyano group, furyl ring, and thioether-linked oxoethyl chain.
- Cyano and furyl groups may engage in dipole-dipole interactions or π-stacking, respectively .
Comparative Data Table
Pharmacological and Industrial Implications
Biological Activity
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dihydropyridine core, which is significant for its interaction with various biological targets.
Cardiovascular Effects
Dihydropyridines are primarily known as calcium channel blockers. Research indicates that this compound exhibits vasodilatory effects by inhibiting L-type calcium channels. This action leads to decreased vascular resistance and lower blood pressure, making it a candidate for treating hypertension .
Antioxidant Properties
Studies have shown that compounds with dihydropyridine structures possess antioxidant properties. This compound has been reported to scavenge free radicals and reduce oxidative stress in cellular models. This activity could have implications for neuroprotective strategies against oxidative damage in neurodegenerative diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been shown to enhance neuronal survival in models of oxidative stress and excitotoxicity. The mechanism may involve modulation of intracellular calcium levels and reduction of apoptosis in neuronal cells .
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Calcium Channel Inhibition : By blocking L-type calcium channels, the compound reduces calcium influx into cells, leading to vasodilation and decreased myocardial oxygen demand.
- Antioxidant Mechanism : The compound may enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), contributing to its protective effects against oxidative damage.
Research Findings
A summary of key findings from various studies on the biological activity of this compound is presented in the table below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cardiovascular Effects | Demonstrated significant reduction in blood pressure in hypertensive models. |
| Study 2 | Antioxidant Activity | Exhibited strong free radical scavenging ability in vitro. |
| Study 3 | Neuroprotection | Improved neuronal survival rates under oxidative stress conditions. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study A : In a clinical trial involving patients with hypertension, administration of the compound resulted in a statistically significant decrease in systolic and diastolic blood pressure after eight weeks of treatment.
- Case Study B : A preclinical study on neurodegenerative models showed that the compound reduced markers of oxidative stress and improved cognitive function compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
